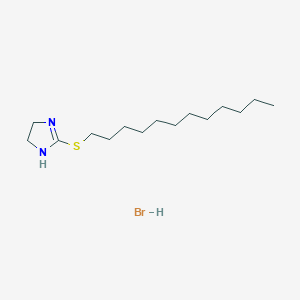
2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazole family of compounds, which are known to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide is not fully understood. However, it is believed to function as a surfactant, reducing the surface tension of the reaction mixture and improving the dispersion of reactants.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide. However, studies have shown that this compound is relatively non-toxic and has low environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide in lab experiments is its ability to improve the stability and uniformity of polymer particles. This can lead to improved product quality and yield. However, one limitation is the cost of the compound, which may make it less accessible for some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide. One area of interest is its potential as a corrosion inhibitor in industrial applications. Further research is needed to optimize the concentration and application of this compound for maximum effectiveness.
Another area of interest is its potential as a surfactant in other types of reactions, such as catalysis or electrochemistry. Further research is needed to explore the potential applications of this compound in these areas.
In conclusion, 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide is a promising compound with potential applications in a variety of scientific research areas. Further research is needed to fully understand its mechanism of action and to explore its potential in other areas of research.
Synthesemethoden
2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide can be synthesized using a variety of methods. One common method involves the reaction of 1-dodecanethiol with imidazole in the presence of hydrobromic acid. The resulting product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a surfactant in emulsion polymerization reactions. This compound has been shown to improve the stability and uniformity of polymer particles, leading to improved product quality.
Another area of interest is its potential as a corrosion inhibitor. 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide has been shown to effectively inhibit the corrosion of steel in acidic environments, making it a promising candidate for use in industrial applications.
Eigenschaften
IUPAC Name |
2-dodecylsulfanyl-4,5-dihydro-1H-imidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-16-12-13-17-15;/h2-14H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNSBJIHYUADSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NCCN1.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

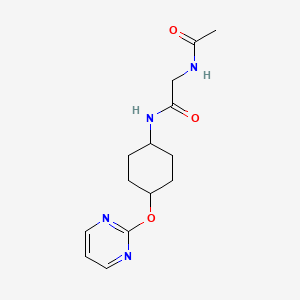
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2797557.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2797562.png)
![(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2797563.png)

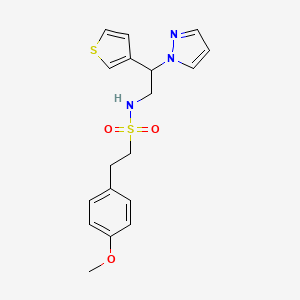
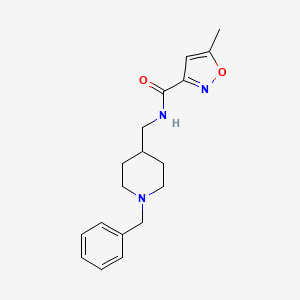
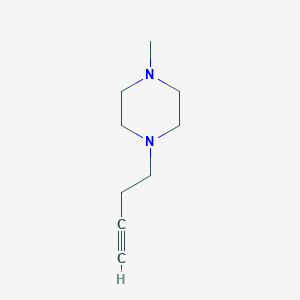
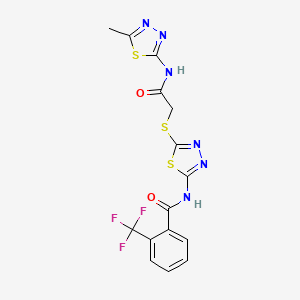
![O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride](/img/structure/B2797575.png)
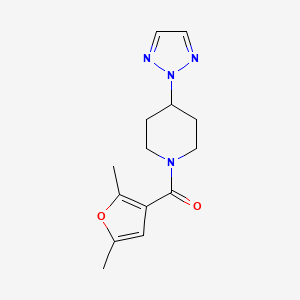
![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)